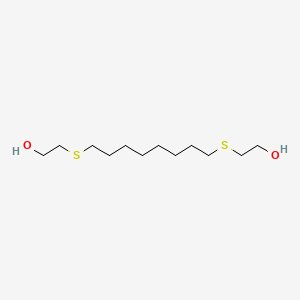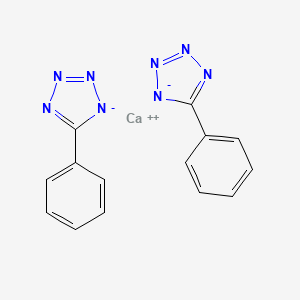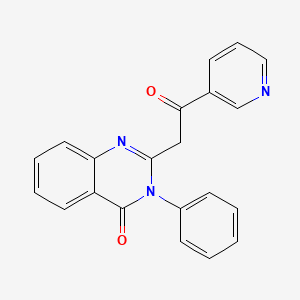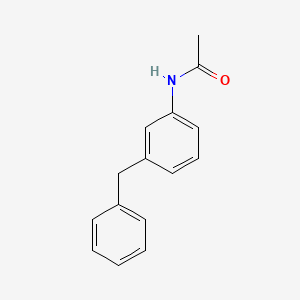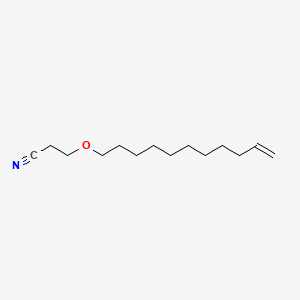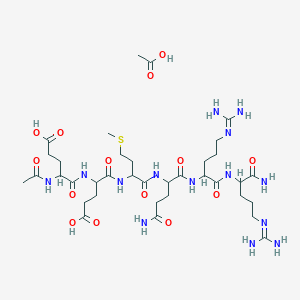
Argireline acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Argireline acetate, also known as acetyl hexapeptide-8, is a synthetic peptide composed of six amino acids. It is widely recognized for its anti-aging properties, particularly in reducing the appearance of fine lines and wrinkles. This compound mimics the N-terminal end of SNAP-25, a substrate of botulinum toxin, and is often referred to as a safer alternative to botulinum toxin in cosmetic applications .
准备方法
Synthetic Routes and Reaction Conditions
Argireline acetate is primarily synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups .
Coupling Reaction: The first amino acid is attached to the resin, followed by the removal of the Fmoc group. Subsequent amino acids are then coupled one by one using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection: After the peptide chain is fully assembled, the protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Industrial Production Methods
In industrial settings, the production of this compound involves a combination of solid-phase and liquid-phase synthesis to optimize yield and reduce costs. The use of high-loading resins and efficient coupling reagents helps in scaling up the production while maintaining high purity levels .
化学反应分析
Types of Reactions
Argireline acetate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are less common but can be used to reverse oxidation.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) can be used for reduction reactions.
Substitution Reagents: Various amino acid derivatives and coupling agents are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide
Reduction: Restored methionine
Substitution: Peptide analogs with modified amino acid sequences
科学研究应用
Argireline acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
作用机制
Argireline acetate exerts its effects by inhibiting the release of acetylcholine at the neuromuscular junction. This inhibition occurs through the destabilization of the SNARE complex, which is essential for vesicle docking and neurotransmitter release . By blocking acetylcholine release, this compound reduces muscle contractions, leading to a relaxation of facial muscles and a reduction in the appearance of expression lines and wrinkles .
相似化合物的比较
Argireline acetate is often compared to other peptides and compounds with similar anti-aging properties. Some of these include:
Botulinum Toxin (Botox): Both this compound and botulinum toxin inhibit muscle contractions, but this compound does so without breaking any components of the SNARE complex, making it a safer alternative
Palmitoyl Pentapeptide-4: This peptide also promotes collagen production and reduces wrinkles but works through different molecular pathways.
Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties, this peptide also enhances skin elasticity and firmness.
This compound stands out due to its specific mechanism of action, which mimics the N-terminal end of SNAP-25, providing a targeted approach to muscle relaxation and wrinkle reduction .
属性
分子式 |
C36H64N14O14S |
|---|---|
分子量 |
949.0 g/mol |
IUPAC 名称 |
4-acetamido-5-[[1-[[1-[[5-amino-1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;acetic acid |
InChI |
InChI=1S/C34H60N14O12S.C2H4O2/c1-17(49)43-20(8-11-25(51)52)29(57)47-22(9-12-26(53)54)31(59)48-23(13-16-61-2)32(60)46-21(7-10-24(35)50)30(58)45-19(6-4-15-42-34(39)40)28(56)44-18(27(36)55)5-3-14-41-33(37)38;1-2(3)4/h18-23H,3-16H2,1-2H3,(H2,35,50)(H2,36,55)(H,43,49)(H,44,56)(H,45,58)(H,46,60)(H,47,57)(H,48,59)(H,51,52)(H,53,54)(H4,37,38,41)(H4,39,40,42);1H3,(H,3,4) |
InChI 键 |
KUOYHRQPSCEGDA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


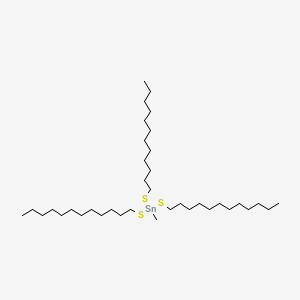
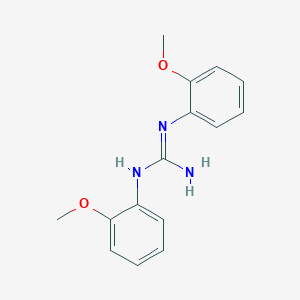

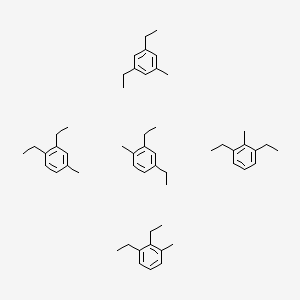
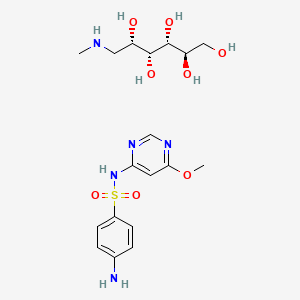
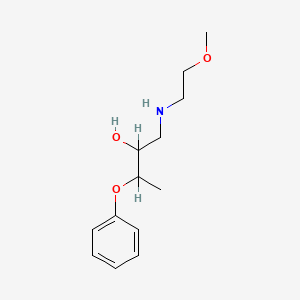
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
